molecular formula C11H8BrF B6314346 4-Bromo-1-fluoro-2-methylnaphthalene CAS No. 37113-05-6

4-Bromo-1-fluoro-2-methylnaphthalene

Cat. No. B6314346
CAS RN: 37113-05-6
M. Wt: 239.08 g/mol
InChI Key: SRPOCMCUVUHCBJ-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-methylnaphthalene is a chemical compound with the molecular formula C11H8BrF . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has gained significant interest in various research fields due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 fluorine atom . The molecular weight is 239.08 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has unique properties that make it of interest in various research fields. The exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

4-Bromo-1-fluoro-2-methylnaphthalene has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and agrochemicals, and it is used as a reagent in organic synthesis. It is also used in the synthesis of polymers, dyes, and other materials. This compound is also used in the synthesis of fluorescent probes for studying biological systems.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Bromo-1-fluoro-2-methylnaphthalene might also interact with various biological targets.

Mode of Action

Brominated compounds often undergo nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. This could potentially result in changes to the target molecule’s structure and function.

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 23908 suggests that it could potentially be absorbed and distributed in the body. The presence of bromine and fluorine atoms might also influence its metabolic stability and excretion.

Result of Action

Given the potential for nucleophilic substitution reactions , the compound could potentially alter the structure and function of its target molecules, leading to various downstream effects.

Advantages and Limitations for Lab Experiments

4-Bromo-1-fluoro-2-methylnaphthalene has several advantages for lab experiments. It is a relatively stable compound, and it is easily synthesized. It is also relatively non-toxic, and it can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. It is a halogenated compound, and it can be difficult to handle and store. It is also relatively expensive, and it can be difficult to obtain.

Future Directions

There are several potential future directions for 4-Bromo-1-fluoro-2-methylnaphthalene. It could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the development of new fluorescent probes for studying biological systems. It could also be used in the synthesis of new polymers and dyes. Finally, it could be used in the development of new drugs for the treatment of various diseases.

Synthesis Methods

4-Bromo-1-fluoro-2-methylnaphthalene is synthesized by a reaction between 4-bromo-1-fluoronaphthalene and 2-methylnaphthalene. The reaction is catalyzed by a Lewis acid such as aluminum trichloride, and the reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at a temperature of around 150°C, and the reaction is complete in approximately two hours.

Safety and Hazards

The safety data sheet for 4-Bromo-1-fluoro-2-methylnaphthalene indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

4-Bromo-1-fluoro-2-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds . This compound’s interactions with enzymes and proteins are crucial for its role in catalyzing specific biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, it has been observed to impact gene expression, leading to changes in the production of specific proteins that are essential for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can participate in oxidation-reduction reactions, where it undergoes chemical transformations mediated by enzymes such as cytochrome P450 . These interactions can influence the overall metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within cells through post-translational modifications and targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

properties

IUPAC Name

4-bromo-1-fluoro-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPOCMCUVUHCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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